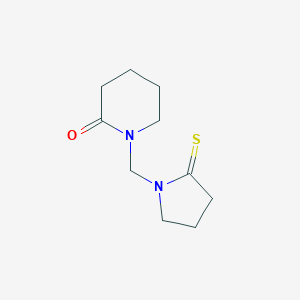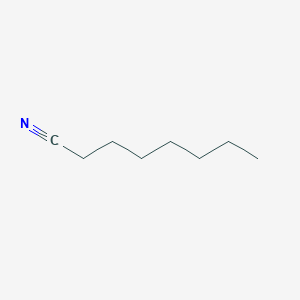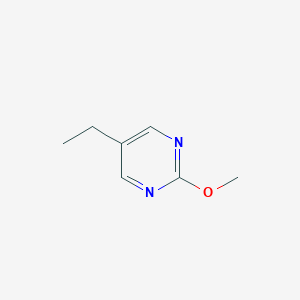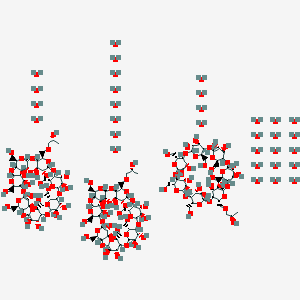
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as Thioflavin T, which is a fluorescent dye that is commonly used to detect amyloid fibrils in biological samples. Thioflavin T has been used in various fields such as biochemistry, neuroscience, and pharmacology.
Mécanisme D'action
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, which results in the enhancement of its fluorescence. The fluorescence emission of Thioflavin T is dependent on the conformation of the beta-sheet structure of the amyloid fibrils.
Effets Biochimiques Et Physiologiques
Thioflavin T has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not interact with proteins or nucleic acids and does not affect cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Thioflavin T in lab experiments is its ability to detect amyloid fibrils in biological samples with high sensitivity and specificity. It is also easy to use and can be used in a variety of experimental conditions. However, Thioflavin T has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential to interfere with other fluorescent dyes.
Orientations Futures
Thioflavin T has the potential to be used in various future scientific research applications. One of the future directions is the development of Thioflavin T-based assays for high-throughput screening of potential therapeutic agents for amyloid diseases. Another future direction is the development of Thioflavin T-based imaging techniques for the detection of amyloid fibrils in vivo. Additionally, Thioflavin T could be used in the development of diagnostic tools for amyloid diseases.
In conclusion, Thioflavin T is a valuable tool for scientific research due to its ability to detect amyloid fibrils in biological samples. Its unique properties have led to its widespread use in various fields of research. The future directions for Thioflavin T research are promising and could lead to the development of new diagnostic tools and therapeutic agents for amyloid diseases.
Méthodes De Synthèse
The synthesis of 1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one involves the reaction of piperidin-2-one with 2-thiophenecarboxaldehyde in the presence of a base. The reaction yields Thioflavin T, which is a yellow-green powder that is soluble in water.
Applications De Recherche Scientifique
Thioflavin T has been used in various scientific research applications due to its ability to detect amyloid fibrils in biological samples. It has been used to study the aggregation of amyloid proteins in diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has also been used to study the formation of amyloid fibrils in vitro.
Propriétés
Numéro CAS |
157439-31-1 |
|---|---|
Nom du produit |
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one |
Formule moléculaire |
C10H16N2OS |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
1-[(2-sulfanylidenepyrrolidin-1-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C10H16N2OS/c13-9-4-1-2-6-11(9)8-12-7-3-5-10(12)14/h1-8H2 |
Clé InChI |
VPJNHOQRAULHMA-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CN2CCCC2=S |
SMILES canonique |
C1CCN(C(=O)C1)CN2CCCC2=S |
Synonymes |
2-Piperidinone, 1-[(2-thioxo-1-pyrrolidinyl)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)







![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
